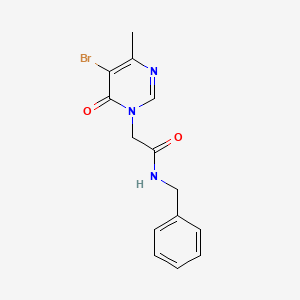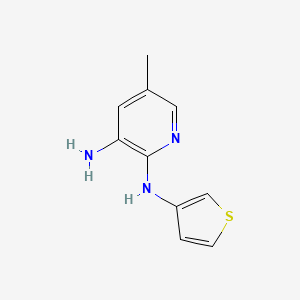
5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine, also known as BPNP, is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. BPNP is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins involved in various cellular processes. For example, 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine can induce apoptosis, or programmed cell death, in cancer cells. 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine has been shown to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of using 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research involving 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine. One area of interest is the development of new antibiotics based on the antimicrobial properties of 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine. Additionally, further studies are needed to fully understand the mechanism of action of 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine and its potential use in the treatment of neurological disorders. Finally, the development of new synthesis methods for 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine involves the reaction of 4-ethyl-2-nitrophenol with 5-bromo-2-chloropyrimidine in the presence of a base. The resulting compound is then purified through recrystallization or chromatography. This method has been used in several studies to produce 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine with high purity and yield.
Scientific Research Applications
5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine has been studied for its potential use in various fields of scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine has also been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
5-bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c1-2-8-3-4-11(10(5-8)16(17)18)19-12-9(13)6-14-7-15-12/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWSRQYDLDTEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2=NC=NC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B7579488.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)

![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579528.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579534.png)
![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)
![2-[[(2-Methoxypyridine-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579542.png)
![2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid](/img/structure/B7579557.png)
![2-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579558.png)
![2-[[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579564.png)
![2-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579567.png)